N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide
Overview
Description
N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide is a complex organic compound that features a combination of nitro, sulfonamide, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative, which can be achieved through the reaction of phenylpiperazine with a suitable acylating agent.
Introduction of the Nitro Group: The nitro group is introduced via nitration, which involves the reaction of the aromatic ring with a nitrating agent such as nitric acid.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the nitro-substituted aromatic compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of oxidized piperazine derivatives.
Scientific Research Applications
N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. The piperazine ring may interact with neurotransmitter receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide: shares similarities with other sulfonamide compounds such as:
Uniqueness
This compound: is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-22(31(29,30)20-11-9-19(10-12-20)25(27)28)13-5-8-21(26)24-16-14-23(15-17-24)18-6-3-2-4-7-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSXXCKJOYBPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1CCN(CC1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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